Methyl 2-[[(Z)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate
Description
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Properties
IUPAC Name |
methyl 2-[[(Z)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-16(2)15-27-17(3)11-20(18(27)4)13-21(14-25)23(28)26-22(24(29)30-5)12-19-9-7-6-8-10-19/h6-11,13,16,22H,12,15H2,1-5H3,(H,26,28)/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLWXGYPDKTMHO-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)NC(CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CC(C)C)C)/C=C(/C#N)\C(=O)NC(CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[[(Z)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through modulation of signaling pathways associated with cell survival and apoptosis.
- Antimicrobial Properties : The presence of the pyrrolidine moiety is linked to antimicrobial activity against certain bacterial strains.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes involved in metabolic pathways, potentially impacting glucose metabolism and related disorders.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell growth in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis and cell cycle arrest. Table 1 summarizes the IC50 values across different cancer types.
| Cancer Type | IC50 (µM) |
|---|---|
| Breast Cancer | 15 |
| Lung Cancer | 20 |
| Colon Cancer | 25 |
Antimicrobial Activity
In vitro tests revealed that this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) detailed in Table 2.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
Enzyme Inhibition Studies
The compound has been screened for its inhibitory effects on enzymes like dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis. Results indicated a competitive inhibition pattern with an IC50 value of approximately 10 µM.
Case Studies
- Case Study on Cancer Treatment : A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Patients receiving the treatment showed a significant reduction in tumor size after six weeks compared to the control group.
- Antimicrobial Efficacy : A study focused on hospital-acquired infections reported successful outcomes when this compound was used as an adjunct therapy alongside standard antibiotics, reducing resistance development.
Q & A
Basic: What experimental techniques are critical for determining the crystal structure of this compound?
Answer:
The crystal structure can be resolved using single-crystal X-ray diffraction (SCXRD). Key steps include:
- Data collection : Use high-resolution detectors to capture diffraction patterns.
- Structure solution : Employ direct methods (e.g., SHELXD or SHELXS ) for phase determination .
- Refinement : Iterative refinement with SHELXL , focusing on anisotropic displacement parameters and hydrogen bonding networks .
- Validation : Apply tools like PLATON to check for missed symmetry, twinning, or disorder .
- Visualization : Use ORTEP-3 for thermal ellipsoid plots to assess geometric accuracy .
Advanced: How can stereochemical integrity of the (Z)-configured enoyl group be maintained during synthesis?
Answer:
The (Z)-configuration is sensitive to reaction conditions. Methodological strategies include:
- Controlled reaction kinetics : Use low temperatures (<0°C) and aprotic solvents (e.g., THF) to minimize isomerization .
- Stereoselective catalysis : Employ chiral auxiliaries or transition-metal catalysts to favor (Z)-formation.
- In situ monitoring : Track reaction progress via ¹H-NMR to detect undesired (E)-isomer formation .
- Post-synthesis validation : Confirm configuration using NOESY (nuclear Overhauser effect spectroscopy) to detect spatial proximity of substituents .
Basic: What analytical methods are recommended for characterizing hydrogen-bonding patterns in this compound?
Answer:
Hydrogen bonding can be analyzed using:
- X-ray crystallography : Identify donor-acceptor distances (e.g., N–H···O < 2.5 Å) and angles (>120°) .
- Graph set analysis : Classify motifs (e.g., R₂²(8) rings) using Etter’s formalism to predict supramolecular assembly .
- Solid-state IR spectroscopy : Detect shifts in N–H stretching frequencies (3100–3300 cm⁻¹) indicative of H-bonding .
Advanced: How to resolve contradictions between computational and experimental spectroscopic data (e.g., NMR chemical shifts)?
Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies include:
- Solvent modeling : Use COSMO-RS or explicit solvent models in DFT calculations to match experimental conditions .
- Dynamic NMR : Perform variable-temperature studies to account for rotameric equilibria affecting peak splitting .
- Benchmarking : Compare computed shifts (e.g., GIAO-DFT ) with experimental data across multiple solvents (DMSO-d₆, CDCl₃) .
Basic: What synthetic routes are reported for analogous α-cyanoenamide derivatives?
Answer:
Similar compounds are synthesized via:
- Knoevenagel condensation : React cyanoacetates with carbonyl compounds (e.g., aldehydes/ketones) under basic conditions .
- Stepwise coupling : Use peptide coupling agents (e.g., EDC/HOBt) to link pre-formed enoyl and amino acid fragments .
- Purification : Isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced: How can computational tools predict reactivity of the pyrrole and cyano groups in further functionalization?
Answer:
- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies to identify nucleophilic (pyrrole N) and electrophilic (cyano C) sites .
- Reactivity descriptors : Use Fukui indices (DFT) to map atomic electrophilicity/nucleophilicity .
- Mechanistic validation : Simulate transition states (e.g., Gaussian 09 ) for proposed reactions (e.g., cyano hydrolysis to amides) .
Basic: How to optimize recrystallization conditions for high-purity samples?
Answer:
- Solvent screening : Test binary mixtures (e.g., ethanol/water, acetone/hexane) using solubility vs. temperature profiles .
- Seeding : Introduce microcrystals to control nucleation and avoid oiling-out.
- Impurity profiling : Use HPLC-MS to identify and quantify byproducts (e.g., hydrolyzed esters) .
Advanced: What strategies address low reproducibility in crystallographic data due to polymorphism?
Answer:
- Crystallization control : Use additives (e.g., ionic liquids) to stabilize specific polymorphs .
- Variable-pressure studies : Explore phase transitions under different pressures to map polymorph landscapes.
- Synchrotron radiation : Collect high-resolution data to detect subtle lattice variations .
Basic: How to validate the absence of racemization in the phenylpropanoate moiety?
Answer:
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol eluent to resolve enantiomers .
- Optical rotation : Compare [α]D values with literature for enantiopure standards.
- X-ray anomalous dispersion : Confirm absolute configuration via Bijvoet differences .
Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?
Answer:
- Fragment-based design : Replace the 2-methylpropyl group with bioisosteres (e.g., cyclopropyl, trifluoromethyl) and assess activity .
- Pharmacophore modeling : Use Schrödinger Phase to align key functional groups (cyano, pyrrole) with target binding pockets .
- In vitro assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., kinase profiling) for iterative SAR refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
